molecular formula C24H34O4S B15045575 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl 4-methylbenzenesulfonate

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl 4-methylbenzenesulfonate

Cat. No.: B15045575
M. Wt: 418.6 g/mol
InChI Key: BJXVUAVDVJACLW-UHFFFAOYSA-N
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Description

3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPYL 4-METHYLBENZENE-1-SULFONATE is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as a stabilizer in polymers and as an intermediate in pharmaceutical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPYL 4-METHYLBENZENE-1-SULFONATE typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPYL 4-METHYLBENZENE-1-SULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPYL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.

    Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized as an additive in lubricants and fuels to enhance stability[][3].

Mechanism of Action

The antioxidant mechanism of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPYL 4-METHYLBENZENE-1-SULFONATE involves the donation of hydrogen atoms from the phenolic hydroxyl group to neutralize free radicals. This prevents the propagation of oxidative chain reactions. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONIC ACID
  • 3,5-DI-TERT-BUTYL-4-HYDROXYPHENYLACETIC ACID
  • 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYL ALCOHOL

Uniqueness

3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPYL 4-METHYLBENZENE-1-SULFONATE is unique due to its combined antioxidant and sulfonate functionalities, which enhance its stability and reactivity in various applications. Its structure allows for effective interaction with free radicals and other reactive species, making it a versatile compound in both research and industrial settings .

Properties

Molecular Formula

C24H34O4S

Molecular Weight

418.6 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C24H34O4S/c1-17-10-12-19(13-11-17)29(26,27)28-14-8-9-18-15-20(23(2,3)4)22(25)21(16-18)24(5,6)7/h10-13,15-16,25H,8-9,14H2,1-7H3

InChI Key

BJXVUAVDVJACLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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